molecular formula C8H10Cl2N2O B11885365 5-Butoxy-3,4-dichloropyridazine CAS No. 1346698-00-7

5-Butoxy-3,4-dichloropyridazine

Cat. No.: B11885365
CAS No.: 1346698-00-7
M. Wt: 221.08 g/mol
InChI Key: FPWAUXPVWSYAED-UHFFFAOYSA-N
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Description

5-Butoxy-3,4-dichloropyridazine is a chemical compound with the molecular formula C8H10Cl2N2O It is a derivative of pyridazine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Butoxy-3,4-dichloropyridazine typically involves the reaction of 3,4-dichloropyridazine with butanol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution of the chlorine atoms with the butoxy group. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors. The product is then purified using techniques such as distillation and recrystallization to ensure it meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

5-Butoxy-3,4-dichloropyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents, such as dimethylformamide (DMF), at elevated temperatures.

    Oxidation and Reduction Reactions: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.

    Hydrolysis: Acidic or basic conditions are used to hydrolyze the butoxy group.

Major Products Formed

The major products formed from these reactions include substituted pyridazine derivatives, oxidized or reduced forms of the compound, and hydroxyl derivatives .

Scientific Research Applications

5-Butoxy-3,4-dichloropyridazine has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-Butoxy-3,4-dichloropyridazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Butoxy-3,4-dichloropyridazine is unique due to the presence of both butoxy and dichloro substituents on the pyridazine ring. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry .

Properties

CAS No.

1346698-00-7

Molecular Formula

C8H10Cl2N2O

Molecular Weight

221.08 g/mol

IUPAC Name

5-butoxy-3,4-dichloropyridazine

InChI

InChI=1S/C8H10Cl2N2O/c1-2-3-4-13-6-5-11-12-8(10)7(6)9/h5H,2-4H2,1H3

InChI Key

FPWAUXPVWSYAED-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CN=NC(=C1Cl)Cl

Origin of Product

United States

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